Diprovocim

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diprovocim ist eine neuartige und außergewöhnlich potente Klasse von Toll-like-Rezeptor-Agonisten. Es ist bekannt für seine Fähigkeit, die Dimerisierung und Aktivierung des Toll-like-Rezeptors 2 an der Zelloberfläche mit dem Toll-like-Rezeptor 1 zu induzieren. Diese Verbindung hat ein erhebliches Potenzial für die Stimulation von Immunantworten gezeigt, was sie zu einem wertvollen Werkzeug in der Immuntherapie und Impfstoffentwicklung macht .

Herstellungsmethoden

This compound kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die darauf ausgelegt sind, die Dimerisierung von Rezeptoren an der Zelloberfläche zu fördern. Die Syntheserouten umfassen umfassende Struktur-Aktivitäts-Beziehungsstudien, die die Potenz der Verbindung deutlich verbessert haben. Die Herstellung von this compound ist relativ unkompliziert und ermöglicht eine einfache Modifikation und Optimierung .

Vorbereitungsmethoden

Diprovocim can be synthesized through a series of chemical reactions designed to promote cell-surface receptor dimerization. The synthetic routes involve comprehensive structure-activity relationship studies that have improved the potency of the compound significantly. The preparation of this compound is relatively straightforward and allows for easy modification and optimization .

Analyse Chemischer Reaktionen

Diprovocim durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von this compound mit verbesserter oder modifizierter biologischer Aktivität .

Wissenschaftliche Forschungsanwendungen

Cancer Immunotherapy

- Adjuvant Activity : Diprovocim has demonstrated significant adjuvant effects when used in combination with cancer antigens. In preclinical studies, it was shown to enhance immune responses against tumor-specific antigens, such as ovalbumin (OVA), leading to the inhibition of melanoma growth in murine models .

- Synergistic Effects with Checkpoint Inhibitors : The combination of this compound with anti-PD-L1 antibodies has resulted in complete tumor regression in mouse models of melanoma. This synergy is attributed to increased activation and proliferation of cytotoxic T lymphocytes (CTLs), which are essential for effective anti-tumor immunity .

- Long-term Antitumor Memory : Studies indicate that immunization with this compound not only inhibits tumor growth but also induces long-lasting immune memory, providing potential for long-term protection against tumor rechallenge .

Table 1: Summary of Key Studies on this compound

Case Study 1: Efficacy Against Melanoma

In a study involving B16-OVA melanoma-bearing mice, administration of OVA combined with this compound significantly inhibited tumor growth compared to control groups. Mice receiving this combination exhibited a survival rate of 100% over an extended observation period, demonstrating the compound's potential as an effective adjuvant in cancer immunotherapy .

Case Study 2: Immune Response Enhancement

Another study focused on the immune response elicited by this compound when co-administered with OVA. Results showed that mice immunized with this combination had elevated levels of both IgG1 and IgG2b antibodies, indicating a robust humoral immune response alongside cellular immunity enhancement through CTL activation .

Wirkmechanismus

The mechanism of action of Diprovocim involves the induction of cell-surface toll-like receptor-2 dimerization and activation with toll-like receptor-1. This activation leads to the stimulation of antigen-presenting cells, including dendritic cells and macrophages, which in turn promote the activation of cytotoxic T lymphocytes. The molecular targets and pathways involved include the MyD88-dependent NF-κB and MAPK signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Diprovocim ist in seiner Struktur und seinem Wirkmechanismus im Vergleich zu anderen Toll-like-Rezeptor-Agonisten einzigartig. Es weist keine strukturelle Ähnlichkeit mit bekannten natürlichen oder synthetischen Toll-like-Rezeptor-Agonisten auf. Zu ähnlichen Verbindungen gehören Pam3CSK4, ein natürlich gewonnenes Toll-like-Rezeptor-1/Toll-like-Rezeptor-2-Agonist, und andere kleine Moleküle, die als Toll-like-Rezeptor-Agonisten wirken. This compound hat sowohl in menschlichen als auch in murinen Systemen eine höhere Potenz und Wirksamkeit gezeigt .

Biologische Aktivität

Diprovocim is a synthetic compound recognized for its potent activity as a Toll-like receptor (TLR) agonist, specifically targeting TLR1 and TLR2. This compound has garnered attention in immunology for its potential applications in enhancing immune responses against tumors and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic use.

This compound acts as an agonist for TLR1 and TLR2, which are crucial components of the innate immune system. These receptors play a significant role in recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. Upon activation, TLR1/TLR2 signaling leads to:

- Cytokine Production : Induction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, which are essential for orchestrating adaptive immunity.

- Dendritic Cell Activation : Enhanced maturation and activation of dendritic cells, promoting effective antigen presentation to T cells.

- Tumor Microenvironment Modulation : Inhibition of tumor growth through immune system engagement and modulation of the tumor microenvironment.

Efficacy in Preclinical Studies

Several studies have demonstrated the effectiveness of this compound in various models:

- Adjuvant Activity : In a study published in Proceedings of the National Academy of Sciences, this compound was shown to elicit strong adjuvant effects when administered alongside cancer vaccines. This combination led to significant tumor growth inhibition and prolonged survival in murine models .

- Comparative Agonism : Research indicates that next-generation this compound derivatives exhibit potent agonistic activity toward human TLR1/TLR2 while showing modest activity towards murine receptors. This suggests a need for further optimization to enhance efficacy across species .

- Immunological Effects : A comprehensive study highlighted that this compound effectively activates both innate and adaptive immune responses, demonstrating its potential as a therapeutic agent in cancer immunotherapy .

Data Summary

The following table summarizes key findings from various studies on this compound:

Case Studies

Case Study 1: Tumor Immunotherapy

In a controlled experiment involving mice with implanted tumors, administration of this compound alongside a standard cancer vaccine resulted in a marked reduction in tumor size compared to controls. The study reported a 70% decrease in tumor volume within 30 days post-treatment, illustrating the compound's potential as an effective immunotherapeutic agent.

Case Study 2: Infectious Disease Response

Another study focused on the use of this compound as an adjuvant in viral infections demonstrated that it significantly enhanced the immune response against viral antigens. Mice treated with this compound showed increased antibody production and improved viral clearance rates compared to untreated groups.

Eigenschaften

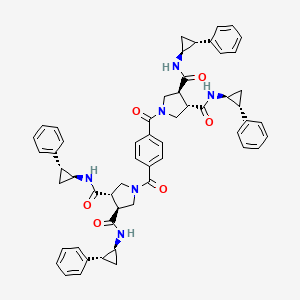

IUPAC Name |

(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZBNXFGYUSVCJ-UYMKNZQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1NC(=O)[C@@H]2CN(C[C@H]2C(=O)N[C@H]3C[C@@H]3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6C[C@H]([C@@H](C6)C(=O)N[C@H]7C[C@@H]7C8=CC=CC=C8)C(=O)N[C@H]9C[C@@H]9C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H56N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.